molecular formula C26H32N4O8S B2609128 N-(3,4-dimethoxyphenethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351645-13-0

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2609128
CAS RN: 1351645-13-0
M. Wt: 560.62
InChI Key: OTHVGIFUUNMLMM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H32N4O8S and its molecular weight is 560.62. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds

Research on compounds with similar structural features, such as those incorporating furan and thiazole rings, as well as piperazine derivatives, demonstrates a wide range of biological activities. These include interactions with DNA, potential antiviral and antibacterial properties, and the modulation of various receptors within the central nervous system. For instance, furan and thiophene derivatives are highlighted for their role in drug design, indicating the significance of furan-2-yl and thien-2-yl substituents in medicinal chemistry (Ostrowski, 2022). Similarly, piperazine derivatives are noted for their therapeutic applications across a range of conditions, from CNS disorders to infectious diseases (Rathi et al., 2016).

Chemistry and Pharmacokinetics of Analogous Structures

The chemistry and pharmacokinetics of analogous structures to the specified compound have been extensively studied, revealing insights into their metabolic pathways, drug-receptor interactions, and potential therapeutic applications. For example, studies on the metabolism and pharmacological activity of arylpiperazine derivatives, which share a core structural motif with the compound , have provided valuable information on their role in treating psychiatric and neurological diseases (Sikazwe et al., 2009).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S.C2H2O4/c1-30-21-6-5-18(14-22(21)31-2)7-8-25-23(29)15-27-9-11-28(12-10-27)16-24-26-19(17-33-24)20-4-3-13-32-20;3-1(4)2(5)6/h3-6,13-14,17H,7-12,15-16H2,1-2H3,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHVGIFUUNMLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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